3-tert-butyl-1-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)urea
Description
Properties
IUPAC Name |
1-tert-butyl-3-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2/c1-5-21-11-10-18-17-9(19(10)7-6-14-11)8-15-12(20)16-13(2,3)4/h6-7H,5,8H2,1-4H3,(H2,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIVLDLSIRAANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)urea typically involves the following steps:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrazine ring system. Common reagents include hydrazine derivatives and ethoxy-substituted precursors.
Attachment of the Urea Moiety: The triazolopyrazine core is then reacted with tert-butyl isocyanate to introduce the urea functionality. This reaction is usually carried out under mild conditions, such as room temperature, in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, methanol, various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Agriculture: Urea derivatives are often used as herbicides or pesticides, and this compound could be explored for such applications.
Materials Science: The compound’s properties may be useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazolopyrazine moiety could play a crucial role in binding to these targets, influencing the compound’s overall biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Key Structural and Functional Differences
Core Heterocycle :
- The target compound and CM907726 share the [1,2,4]triazolo[4,3-a]pyrazine core, while XLi-JY-DMH () uses a triazolobenzodiazepine scaffold. Benzodiazepine derivatives are associated with central nervous system targets (e.g., GABA-A receptors), whereas triazolopyrazines are explored for diverse applications, including cytotoxicity and enzyme modulation .
Position 8 Substitution: The ethoxy group in the target compound is less electron-withdrawing than the oxo group in ’s carboxylic acid derivatives or the amino group in ’s aryl-substituted analogs. Ethoxy may enhance metabolic stability compared to oxo, which is prone to redox reactions .
Position 3 Functionalization: The urea group in the target compound provides distinct hydrogen-bonding capabilities compared to the carbamate in CM907725. The tert-butyl group on the urea nitrogen enhances hydrophobicity, similar to the 3,5-di-tert-butyl substituents in ’s Compound 73. This feature likely improves membrane permeability but may reduce aqueous solubility .
Biological Activity :
- While specific data for the target compound are unavailable, analogs like Compound 73 () show cytotoxicity and membrane stabilization, and ω-carboxylic acids () are predicted to have cardioprotective effects. The urea moiety in the target may confer unique interactions with enzymes or receptors compared to carbamates or amides .
Q & A
Q. What are the established synthetic routes for 3-tert-butyl-1-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)urea, and what yields are typically achieved?
The synthesis involves cyclization of 3-hydrazinopyrazin-2-ones with cyclic anhydrides (e.g., succinic or glutaric anhydrides) in DMFA under reflux for 12 hours, yielding 51–65% of triazolo[4,3-a]pyrazine intermediates. Subsequent activation of carboxylic acids using carbonyldiimidazole in anhydrous dioxane, followed by reaction with amines, produces amides with yields of 50–92% . Key steps include:
- Intermediate cyclization : DMFA, 12-hour reflux.
- Amide coupling : Carbonyldiimidazole-mediated activation, 12-hour reflux.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | DMFA, 12 h reflux | 51–65% |
| Amide formation | Dioxane, carbonyldiimidazole | 50–92% |
Q. How is the structural integrity of this compound validated in synthetic workflows?
Structural confirmation relies on elemental analysis and 1H NMR spectroscopy to verify substituent positioning and purity. For example, NMR peaks for the tert-butyl group (δ ~1.4 ppm) and ethoxy moiety (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.5 ppm for CH2) are critical markers .
Q. What preliminary biological activities have been reported for this compound?
Computational predictions (e.g., PASS software) suggest cytotoxicity , membrane stabilization , and cerebroprotective activity , likely due to its triazolo-pyrazine core mimicking nucleoside analogs like inosine . Initial in vitro assays should prioritize kinase inhibition or apoptosis induction studies.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the triazolo-pyrazine core?
Systematic screening of solvents (e.g., DMF vs. DMFA), temperature gradients (80–120°C), and catalyst systems (e.g., EDCI/HOBt for amide coupling) is recommended. highlights that substituting DMFA with DMF and adjusting reflux duration (18–24 hours) can enhance yields in analogous triazolo-pyrazine syntheses .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
Discrepancies in cytotoxicity or selectivity may arise from substituent positioning. For example:
- The ethoxy group at the 8-position (vs. bromine in ) alters electron density, affecting target binding .
- Urea linkage (vs. amide in ) enhances hydrogen-bonding capacity, potentially improving kinase affinity . Use molecular docking to compare interactions with targets like EGFR or PARP, and validate with isothermal titration calorimetry (ITC) .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of the urea moiety?
- Stepwise modification : Replace tert-butyl with smaller alkyl groups (e.g., isopropyl) to assess steric effects.
- Bioisosteric substitution : Swap urea for thiourea or sulfonamide groups to evaluate hydrogen-bonding contributions.
- Pharmacophore mapping : Use X-ray crystallography of ligand-target complexes (e.g., ’s trifluoromethyl analog) to identify critical binding motifs .
Q. How can researchers address solubility challenges in in vivo studies?
- Formulation optimization : Use co-solvents (e.g., PEG-400) or liposomal encapsulation.
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the urea or ethoxy positions to enhance aqueous solubility .
Data-Driven Analysis
Q. What analytical techniques are critical for purity assessment in scaled-up synthesis?
- HPLC-MS : Quantify impurities (<0.5% threshold).
- DSC/TGA : Monitor thermal stability during lyophilization.
- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .
Q. How do substituents at the 3- and 8-positions influence biological activity?
| Position | Substituent | Observed Activity (vs. Parent) | Reference |
|---|---|---|---|
| 3 | Methyl | Reduced kinase inhibition | |
| 8 | Bromine | Enhanced cytotoxicity (IC50 ↓30%) | |
| 8 | Ethoxy | Improved solubility, moderate activity |
Methodological Recommendations
Q. What in vitro assays are prioritized for mechanistic studies?
- Kinase profiling : Use broad-panel screens (e.g., Eurofins KinaseProfiler) to identify primary targets.
- Cellular apoptosis assays : Combine Annexin V/PI staining with caspase-3/7 activation metrics.
- Membrane interaction studies : Employ surface plasmon resonance (SPR) to assess lipid bilayer stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
